molecular formula C9H11N3OS B7592800 2-(Methoxymethyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole

2-(Methoxymethyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole

Cat. No. B7592800
M. Wt: 209.27 g/mol
InChI Key: FKNNPJQAIXAKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole, also known as MMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPT is a thiazole derivative that has been synthesized using various methods and has shown promising results in various fields of study, including cancer research and neuroscience.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole is not fully understood, but it is believed to work through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurons, this compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In neurons, this compound has been shown to have neuroprotective effects and improve cognitive function. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Methoxymethyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole in lab experiments is its high yield synthesis methods, which make it easily accessible for research purposes. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to design experiments to fully understand its effects.

Future Directions

There are several future directions for the study of 2-(Methoxymethyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole. In cancer research, further studies could investigate the potential of this compound as a cancer treatment and its efficacy in combination with other cancer treatments. In neuroscience, further studies could investigate the potential of this compound as a treatment for neurodegenerative diseases and its effects on neuronal function. Additionally, further studies could investigate the mechanism of action of this compound to fully understand its effects and potential therapeutic applications.

Synthesis Methods

2-(Methoxymethyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole can be synthesized using several methods, including the reaction of 2-chloromethyl-4-(1-methylpyrazol-4-yl)-1,3-thiazole with methanol in the presence of potassium carbonate. Another method involves the reaction of 2-(bromomethyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole with sodium methoxide. Both methods result in the formation of this compound with high yields.

Scientific Research Applications

2-(Methoxymethyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole has been extensively studied for its potential therapeutic applications in various fields of study. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(methoxymethyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-12-4-7(3-10-12)8-6-14-9(11-8)5-13-2/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNNPJQAIXAKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CSC(=N2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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